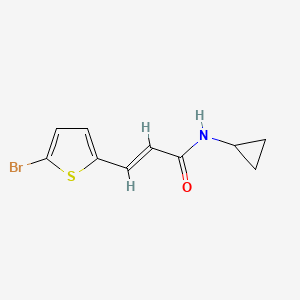
3-(5-Bromothiophen-2-yl)-N-cyclopropylacrylamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(5-Bromothiophen-2-yl)-N-cyclopropylacrylamide is an organic compound that features a brominated thiophene ring and a cyclopropylacrylamide moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-(5-Bromothiophen-2-yl)-N-cyclopropylacrylamide typically involves the following steps:
Bromination of Thiophene: The starting material, thiophene, is brominated using bromine or N-bromosuccinimide (NBS) to yield 5-bromothiophene.
Formation of Acrylamide: The brominated thiophene is then reacted with acryloyl chloride in the presence of a base such as triethylamine to form the acrylamide derivative.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of efficient catalysts, controlled reaction temperatures, and purification techniques such as recrystallization or chromatography.
Análisis De Reacciones Químicas
Types of Reactions
3-(5-Bromothiophen-2-yl)-N-cyclopropylacrylamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the bromine atom to a hydrogen atom or other functional groups.
Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.
Substitution: Nucleophilic substitution reactions often use reagents like sodium azide (NaN₃) or potassium thiocyanate (KSCN).
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Dehalogenated products or other reduced derivatives.
Substitution: Various substituted thiophene derivatives.
Aplicaciones Científicas De Investigación
3-(5-Bromothiophen-2-yl)-N-cyclopropylacrylamide has several applications in scientific research:
Chemistry: It serves as an intermediate in the synthesis of more complex organic molecules and polymers.
Biology: The compound is used in the study of biological pathways and as a probe in biochemical assays.
Industry: Utilized in the production of advanced materials, such as organic semiconductors and optoelectronic devices.
Mecanismo De Acción
The mechanism of action of 3-(5-Bromothiophen-2-yl)-N-cyclopropylacrylamide involves its interaction with specific molecular targets and pathways. The brominated thiophene ring can participate in π-π stacking interactions, while the acrylamide moiety can form covalent bonds with nucleophilic sites in proteins or enzymes. These interactions can modulate the activity of biological targets, leading to various biochemical effects.
Comparación Con Compuestos Similares
Similar Compounds
2-(5-Bromothiophen-2-yl)-5-substituted-1,3,4-oxadiazoles: These compounds share the brominated thiophene ring but differ in the presence of the oxadiazole moiety.
5-(4-Bromophenyl)- and 5-(5-Bromothiophen-2-yl)-[1,2,4]triazolo[4,3-c]quinazolines: These compounds also contain the brominated thiophene ring but are part of a tricyclic structure.
Uniqueness
3-(5-Bromothiophen-2-yl)-N-cyclopropylacrylamide is unique due to its combination of a brominated thiophene ring and a cyclopropylacrylamide moiety
Propiedades
Fórmula molecular |
C10H10BrNOS |
|---|---|
Peso molecular |
272.16 g/mol |
Nombre IUPAC |
(E)-3-(5-bromothiophen-2-yl)-N-cyclopropylprop-2-enamide |
InChI |
InChI=1S/C10H10BrNOS/c11-9-5-3-8(14-9)4-6-10(13)12-7-1-2-7/h3-7H,1-2H2,(H,12,13)/b6-4+ |
Clave InChI |
NKKLYTJNDIILDP-GQCTYLIASA-N |
SMILES isomérico |
C1CC1NC(=O)/C=C/C2=CC=C(S2)Br |
SMILES canónico |
C1CC1NC(=O)C=CC2=CC=C(S2)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















